2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves multiple steps, including the formation of the naphthalene and pyridazine rings, followed by the introduction of the trifluoromethylphenyl group. The key steps in the synthesis include:
Formation of the Naphthalene Ring: This can be achieved through a series of C-C bond-forming reactions, such as syn-stereoselective gem-dichlorocyclopropanation, acylation with ArMgBr, and stereocontrolled introduction of the methylenedioxyphenyl group.
Formation of the Pyridazine Ring: This involves regiocontrolled benzannulation to construct the common body segment.
Introduction of the Trifluoromethylphenyl Group: This can be done through Suzuki-Miyaura cross-couplings and double alkynylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and pyridazine rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound could be explored for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets and pathways. The compound’s effects are likely mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalenediimide Derivatives: These compounds share the naphthalene core and exhibit similar structural properties.
Naphthalenesulfonates: These are derivatives of sulfonic acid containing a naphthalene functional unit.
Uniqueness
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H16F3N3O2 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)16-8-10-17(11-9-16)27-21(30)14-29-22(31)13-12-20(28-29)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,27,30) |
InChI Key |
SWUIIYITLHXRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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